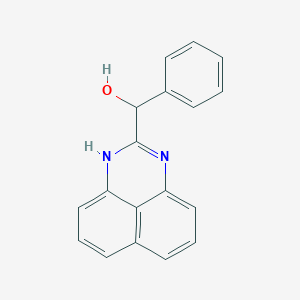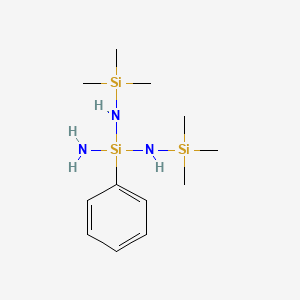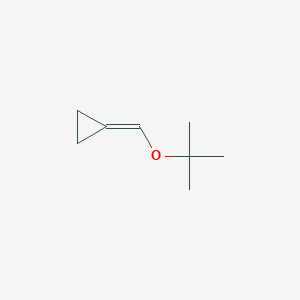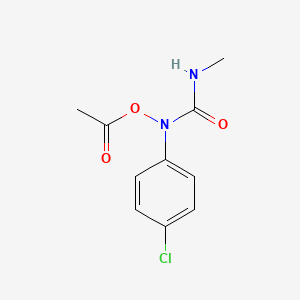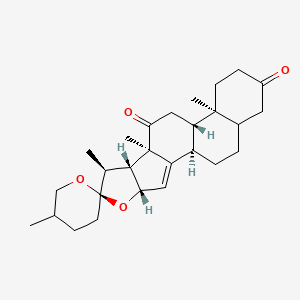
Spirost-14-en-3,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirost-14-en-3,12-dione is a steroidal compound with the molecular formula C27H38O4. It is known for its unique structure, which includes a spirostane skeleton. This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spirost-14-en-3,12-dione typically involves the oxidation of steroidal precursors. One common method includes the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to achieve the desired dione structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Spirost-14-en-3,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the dione to corresponding diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroidal drugs and other bioactive molecules.
Mechanism of Action
The mechanism of action of Spirost-14-en-3,12-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate receptor activities, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spirost-4-en-3,12-dione: Another steroidal compound with a similar structure but different biological activities.
Spirost-5-en-3,12-dione: Differing in the position of the double bond, leading to distinct properties.
Uniqueness
Spirost-14-en-3,12-dione is unique due to its specific spirostane skeleton and the position of the dione functionalities.
Properties
CAS No. |
24742-83-4 |
|---|---|
Molecular Formula |
C27H38O4 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(1R,4S,6R,7S,8R,9R,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-2-ene-6,2'-oxane]-10,16-dione |
InChI |
InChI=1S/C27H38O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h12,15-17,19-20,22,24H,5-11,13-14H2,1-4H3/t15?,16-,17?,19+,20-,22-,24-,25-,26+,27+/m0/s1 |
InChI Key |
IKMUIJNEDSDBFF-DSTLOOJSSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C=C3[C@@]2(C(=O)C[C@H]4[C@H]3CCC5[C@@]4(CCC(=O)C5)C)C)O[C@]16CCC(CO6)C |
Canonical SMILES |
CC1CCC2(C(C3C(O2)C=C4C3(C(=O)CC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


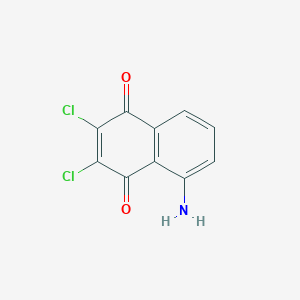
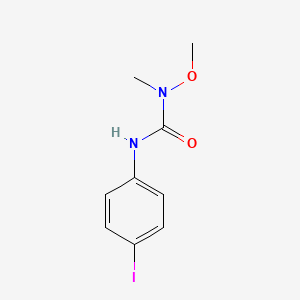
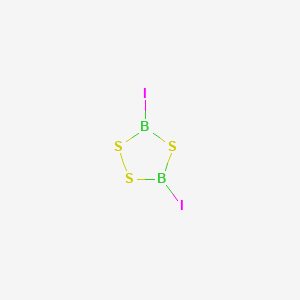

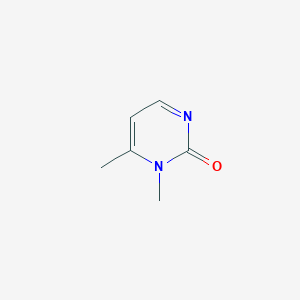
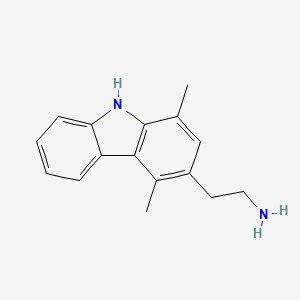
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
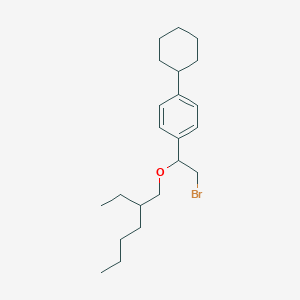
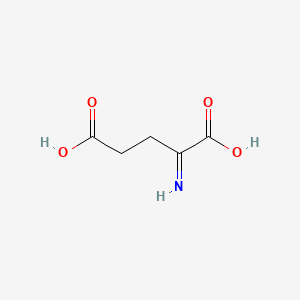
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
